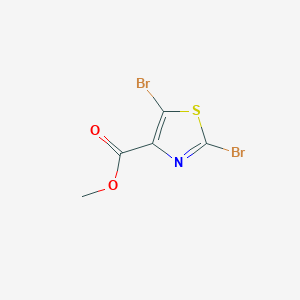

Methyl 2,5-dibromothiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACHFCPPYOVTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654576 | |

| Record name | Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-25-4 | |

| Record name | Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,5-dibromothiazole-4-carboxylate: Pathways, Protocols, and Mechanistic Insights

Abstract

Methyl 2,5-dibromothiazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its densely functionalized scaffold, featuring two reactive bromine atoms and an ester group, offers multiple points for diversification, making it an invaluable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic considerations behind pathway selection, offer detailed, field-proven experimental protocols, and explain the underlying mechanistic principles. By grounding our discussion in authoritative sources and providing practical insights, this document serves as a comprehensive resource for the reliable and efficient synthesis of this versatile chemical intermediate.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1] It is a core component of numerous FDA-approved drugs, including the antibiotic Penicillin and the anticancer agent Dasatinib. The thiazole moiety's ability to engage in hydrogen bonding and its unique electronic properties allow it to serve as a bioisostere for other aromatic systems, enhancing molecular interactions with biological targets.[2]

Specifically, halogenated thiazoles such as this compound (CAS 914347-25-4) represent a class of highly versatile intermediates.[3][4] The two bromine atoms at the C2 and C5 positions are amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.[5] This trifunctional nature makes it a powerful platform for generating libraries of novel compounds for screening and lead optimization.

Retrosynthetic Analysis and Strategic Pathway Selection

A successful synthesis requires a robust strategy. A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, leading to distinct synthetic pathways.

Caption: Retrosynthetic analysis of the target compound.

Pathway 1: Late-Stage Electrophilic Bromination (Preferred Route)

This is often the most direct and convergent approach. It involves the synthesis or procurement of a suitable thiazole-4-carboxylate precursor, followed by a one-pot or sequential dibromination.

-

Rationale: Thiazole rings are susceptible to electrophilic halogenation. The C5 position is generally the most reactive, followed by the C2 position, especially when C4 is substituted.[1] This pathway leverages this inherent reactivity.

-

Causality: Starting with a pre-formed ester avoids the need for a final esterification step on a potentially sensitive dibrominated acid.

Pathway 2: Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole core itself by reacting an α-halocarbonyl compound with a thioamide.[6][7]

-

Rationale: This offers fundamental control over the substitution pattern from basic starting materials.

-

Causality: To achieve the desired 2,5-dibromo substitution, this would require starting with a dibrominated α-halocarbonyl or a brominated thioamide, which can be synthetically challenging and less convergent than Pathway 1.

Pathway 3: Functionalization via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for converting an aromatic amine into a halide via a diazonium salt intermediate.[8][9][10]

-

Rationale: This is an excellent strategy if a suitable aminothiazole precursor is readily available, such as methyl 2-amino-5-bromothiazole-4-carboxylate.

-

Causality: This method allows for the regioselective introduction of a bromine atom at a position that might be difficult to access through direct electrophilic substitution.

For the purposes of this guide, we will focus on Pathway 1 as the primary and most practical route, followed by a conceptual overview of Pathway 3 .

Primary Synthesis Pathway: Direct Dibromination

This pathway is predicated on the direct electrophilic bromination of a readily available thiazole precursor. The most logical starting material is methyl 2-aminothiazole-4-carboxylate, which requires a deamination-bromination sequence.

Workflow and Mechanistic Overview

The overall workflow involves a two-step sequence starting from methyl 2-aminothiazole-4-carboxylate. The first step is a Sandmeyer-type reaction to replace the C2-amino group with a bromine atom. The second step is a direct electrophilic bromination at the C5 position.

Caption: Overall workflow for the primary synthesis pathway.

Mechanistic Insight: The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary amine. This is followed by a copper(I)-catalyzed single-electron transfer to generate an aryl radical and dinitrogen gas, which then reacts with a bromide ion. The subsequent electrophilic bromination occurs preferentially at the electron-rich C5 position of the thiazole ring.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-bromothiazole-4-carboxylate

This protocol is adapted from established Sandmeyer reaction procedures.[8][10]

-

Diazotization:

-

To a stirred suspension of copper(II) sulfate (CuSO₄, 1.2 eq) and sodium bromide (NaBr, 2.5 eq) in water at 0-5 °C, slowly add concentrated sulfuric acid (H₂SO₄).

-

In a separate flask, dissolve methyl 2-aminothiazole-4-carboxylate (1.0 eq) in aqueous H₂SO₄. Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water to the amine solution, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the copper(II) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 2-bromothiazole-4-carboxylate as a solid.

-

Step 2: Synthesis of this compound

This protocol utilizes N-Bromosuccinimide (NBS) as a safer alternative to elemental bromine.

-

Reaction Setup:

-

Dissolve methyl 2-bromothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with dichloromethane (3x).

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude solid can be recrystallized from a solvent system like ethanol/water to afford pure this compound.

-

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |

| Methyl 2-bromothiazole-4-carboxylate | C₅H₄BrNO₂S | 238.06 | 60-75% | Off-white solid |

| This compound | C₅H₃Br₂NO₂S | 300.96 | 80-90% | White to pale yellow solid |

Expected Characterization Data (¹H NMR, CDCl₃):

-

This compound: δ ~3.95 (s, 3H, -OCH₃). The aromatic proton is absent, confirming disubstitution.

Alternative Pathway: Esterification of 2,5-Dibromothiazole-4-carboxylic acid

An alternative, and equally viable, strategy involves the bromination of a thiazole carboxylic acid followed by esterification.

Conceptual Framework

This route begins with 2,5-dibromothiazole-4-carboxylic acid, which can be synthesized via methods like decarboxylative bromination or direct bromination of thiazole-4-carboxylic acid.[11][12] The final step is a classic Fischer esterification.[13][14][15]

Caption: Workflow for the esterification pathway.

Protocol: Fischer Esterification

-

Reaction Setup:

-

Suspend 2,5-dibromothiazole-4-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both reagent and solvent.

-

-

Catalysis:

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or thionyl chloride (SOCl₂), to the suspension.

-

-

Reaction Execution:

-

Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the target ester. Recrystallization may be performed if necessary.

-

Safety and Handling

-

Brominating Agents: N-Bromosuccinimide (NBS) and especially elemental bromine are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acids and Bases: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer. Handle with care.

-

Solvents: Use flammable organic solvents in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound is readily achievable through several reliable pathways. The most direct route for laboratory-scale synthesis often involves a Sandmeyer reaction on a 2-aminothiazole precursor followed by electrophilic bromination at the C5 position. An alternative and robust method is the Fischer esterification of 2,5-dibromothiazole-4-carboxylic acid. The choice of pathway ultimately depends on the availability of starting materials, desired scale, and specific laboratory capabilities. The strategic importance of this compound as a versatile building block ensures that optimized and scalable synthetic routes will continue to be of high interest to the chemical and pharmaceutical research communities.

References

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.).

- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.).

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.).

- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (2015, December 30).

- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).

- Thiazole synthesis - Organic Chemistry Portal. (n.d.).

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).

- CAS 943735-44-2: 2,5-Dibromo-4-thiazolecarboxylic acid | CymitQuimica. (n.d.).

- Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. (n.d.).

- This compound | CAS 914347-25-4 | Chemical-Suppliers. (n.d.).

- CAS No. 943735-44-2, 2,5-dibromothiazole-4-carboxylic acid - 001CHEMICAL. (n.d.).

- Buy this compound | 914347-25-4 - Smolecule. (n.d.).

- synthesis of thiazoles - YouTube. (2019, January 19).

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).

- This compound - CymitQuimica. (n.d.).

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI. (2023, January 19).

- The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction) - ResearchGate. (2025, August 6).

- Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.).

- esterification - alcohols and carboxylic acids - Chemguide. (n.d.).

- This compound | 914347-25-4 - ChemicalBook. (2025, July 16).

- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.).

- This compound 914347-25-4 - Sigma-Aldrich. (n.d.).

- 2,5-DIBROMO-4-METHYLTHIAZOLE synthesis - ChemicalBook. (n.d.).

-

Safe Synthesis of 4,7-Dibromo[6][8][16]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (n.d.). Retrieved from

- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC - NIH. (n.d.).

- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (2023, January 17).

- Making Esters From Carboxylic Acids - Chemistry LibreTexts. (2023, January 22).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. This compound | CAS 914347-25-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Buy this compound | 914347-25-4 [smolecule.com]

- 5. CAS 943735-44-2: 2,5-Dibromo-4-thiazolecarboxylic acid [cymitquimica.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of Methyl 2,5-dibromothiazole-4-carboxylate

An In-Depth Technical Guide to Methyl 2,5-dibromothiazole-4-carboxylate: Properties, Reactivity, and Applications

Prepared by a Senior Application Scientist

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery, materials science, and agrochemical development. The thiazole core is a privileged structure in medicinal chemistry, and the presence of two chemically distinct bromine atoms at the C2 and C5 positions provides reactive handles for sequential and regioselective functionalization.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and key applications, offering field-proven insights for its use as a strategic synthetic building block.

Physicochemical and Identification Properties

This compound is a solid at room temperature.[2] While a specific melting point is not consistently reported in public literature, indicating a need for empirical determination upon acquisition, its other core properties are well-documented.[3] Proper identification is crucial for experimental success and regulatory compliance.

Table 1: Compound Identification and Core Properties

| Identifier | Value | Source(s) |

| CAS Number | 914347-25-4 | [4][5] |

| Molecular Formula | C₅H₃Br₂NO₂S | [2][4] |

| Molecular Weight | 300.96 g/mol | [4][6] |

| Appearance | Solid | [2][4] |

| InChI Key | JACHFCPPYOVTON-UHFFFAOYSA-N | [2][4] |

| SMILES | O=C(OC)C1=C(Br)SC(Br)=N1 | [4] |

| Synonyms | 2,5-Dibromothiazole-4-carboxylic acid methyl ester, Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | [2] |

Spectroscopic Profile

Structural confirmation is paramount. The expected nuclear magnetic resonance (NMR) data provides a clear fingerprint for this molecule. While full spectra should be acquired upon receipt of the material, the expected chemical shifts can be predicted based on the electronic environment of the nuclei. Published studies utilizing this compound confirm its structure via ¹H and ¹³C NMR.[7]

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H NMR | ~3.9 - 4.1 | Singlet (s) | The three equivalent protons of the methyl ester group are chemically shielded and show no coupling. |

| ¹³C NMR | ~52 - 54 | Quartet (q) | Methyl carbon of the ester. |

| ~115 - 125 | Singlet (s) | C4-Br carbon of the thiazole ring. | |

| ~140 - 150 | Singlet (s) | C5-Br carbon of the thiazole ring. | |

| ~155 - 165 | Singlet (s) | C2 carbon of the thiazole ring. | |

| ~160 - 170 | Singlet (s) | Carbonyl carbon of the ester. |

Chemical Reactivity and Synthetic Strategy

The synthetic value of this compound lies in the differential reactivity of its two bromine atoms. This allows for controlled, stepwise elaboration of the core scaffold, a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).

The bromine at the C2 position is generally more susceptible to nucleophilic aromatic substitution, while the C5 position is more reactive in certain cross-coupling reactions. This differential reactivity is the key to its utility, enabling selective functionalization through palladium-catalyzed reactions such as Suzuki and Stille couplings.[1][7][8] The methyl ester at the C4 position offers an additional site for modification, readily transformed into amides or carboxylic acids to modulate solubility and engage in hydrogen bonding with biological targets.[9]

Caption: Key reactive sites and common synthetic transformations of this compound.

Exemplary Synthesis Workflow

While this compound is commercially available from several suppliers, understanding its synthesis is valuable.[8] An exemplary protocol would involve the bromination of a suitable thiazole precursor. The following represents a logical and validated approach based on established organobromine chemistry.

Protocol: Synthesis via Direct Bromination

This protocol is self-validating through in-process checks (TLC) and final product characterization (NMR, MS).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Methyl thiazole-4-carboxylate (1 equivalent) and a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. Causality: Bromination is an exothermic reaction; cooling is essential to control the reaction rate and prevent side-product formation.

-

Bromine Addition: Slowly add a solution of bromine (2.2 equivalents) in acetic acid via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water containing a solution of sodium thiosulfate to quench excess bromine. Self-Validation: The disappearance of the orange/brown bromine color indicates a successful quench.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography on silica gel to afford the final product.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry, comparing the data to the expected profiles (Table 2).

Caption: Workflow diagram for the synthesis and purification of this compound.

Applications in Research and Development

The highly adaptable structure of this compound makes it a valuable intermediate across multiple scientific disciplines.

-

Drug Discovery: The 2,5-dibromothiazole scaffold is a key component in the synthesis of kinase inhibitors for cancer therapy.[1] By selectively replacing the bromine atoms, researchers can rapidly generate libraries of compounds to probe the active sites of enzymes. It has also been instrumental in developing inhibitors for Glycogen Synthase Kinase 3 (GSK-3), a target implicated in neurodegenerative conditions like Alzheimer's disease.[1]

-

Materials Science: In the field of organic electronics, this molecule serves as a building block for creating conjugated polymers used in organic solar cells.[7][10] The electron-deficient thiazole ring can be incorporated into polymer backbones to tune the electronic properties (e.g., HOMO/LUMO energy levels) and enhance device performance.

-

Agrochemicals: Thiazole derivatives are known for their wide range of biological activities, and this compound is a versatile starting material for novel herbicides, insecticides, and fungicides.[9] Its dual reactive sites allow for the precise introduction of moieties to optimize efficacy and environmental safety profiles.[9]

Safety and Handling

As a halogenated, biologically active precursor, this compound requires careful handling in a controlled laboratory environment.

-

GHS Classification: Classified as Acute Toxicity 4 (Oral) and is an irritant.[1][4][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Handling: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[1][11] Avoid contact with eyes, skin, and clothing. A safety shower and eyewash station should be readily available.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[11]

-

Toxicology: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.[1][11]

Conclusion

This compound is more than a chemical reagent; it is a strategic platform for innovation. Its defined reactive sites, coupled with the proven biological and electronic relevance of the thiazole core, provide researchers with a reliable and versatile tool for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics, materials, and agrochemicals.

References

-

INDOFINE Chemical Company. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). This compound | CAS 914347-25-4. Retrieved from [Link]

-

Wang, B., et al. (2024). Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Spear Bio. (n.d.). Optimizing Agrochemical Synthesis with Versatile Thiazole Building Blocks. Retrieved from [Link]

-

Chen, H., et al. (2024). Synergistic effect of fluorination and alkyl side-chain engineering on thiazole-based polymer donors for low-cost organic solar cells. RSC Publishing. Retrieved from [Link]

-

ACS Publications. (2024). Supporting Information for Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. indofinechemical.com [indofinechemical.com]

- 4. This compound 914347-25-4 [sigmaaldrich.com]

- 5. This compound | CAS 914347-25-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synergistic effect of fluorination and alkyl side-chain engineering on thiazole-based polymer donors for low-cost organic solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to Methyl 2,5-dibromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dibromothiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in synthetic organic and medicinal chemistry. Characterized by a thiazole core substituted with two bromine atoms and a methyl ester group, this molecule offers multiple reactive sites for sophisticated molecular engineering. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and its pivotal role as a scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and properties. This compound is identified by the Chemical Abstracts Service (CAS) number 914347-25-4 .[1][2]

The structural and basic chemical properties are summarized below:

| Property | Value | Source(s) |

| CAS Number | 914347-25-4 | [1][2] |

| Molecular Formula | C₅H₃Br₂NO₂S | [1][3] |

| Molecular Weight | 300.96 g/mol | [3][4] |

| IUPAC Name | methyl 2,5-dibromo-1,3-thiazole-4-carboxylate | [3] |

| Synonyms | 2,5-Dibromothiazole-4-carboxylic acid methyl ester | [3] |

| Appearance | Solid | [3] |

| SMILES | BrC1=NC(=C(S1)Br)C(=O)OC | [1] |

| InChI Key | JACHFCPPYOVTON-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

While a specific, detailed laboratory preparation for this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established heterocyclic chemistry principles. The most probable synthetic route involves the direct bromination of a suitable thiazole precursor.

Proposed Synthetic Workflow

A plausible synthesis begins with a commercially available starting material, such as Methyl 2-bromothiazole-4-carboxylate or Methyl thiazole-4-carboxylate, followed by electrophilic bromination.

Hypothetical Protocol:

-

Starting Material: Methyl 2-bromothiazole-4-carboxylate.

-

Reagent: N-Bromosuccinimide (NBS) is a preferred reagent for regioselective bromination of electron-rich heterocyclic systems due to its ability to provide a low, steady concentration of Br₂, minimizing side reactions. An acid catalyst, such as sulfuric acid, is often used to activate the ring towards electrophilic substitution.

-

Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane would be suitable.

-

Procedure: The thiazole starting material is dissolved in the chosen solvent. A catalytic amount of acid is added, followed by the portion-wise addition of NBS at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

-

Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the succinimide byproduct is removed by aqueous washing, and the final product is isolated by extraction, dried, and purified, typically via column chromatography or recrystallization.

Causality and Rationale:

-

Why NBS? NBS is favored over liquid bromine for safety and selectivity. It reduces the formation of polybrominated byproducts and is easier to handle.

-

Why an Acid Catalyst? The thiazole ring is moderately activated. The acid protonates the ring nitrogen, which, despite being deactivating overall, can influence the regioselectivity of the substitution at the C5 position.

-

Why control temperature? Electrophilic aromatic substitution is an exothermic process. Temperature control prevents runaway reactions and improves the selectivity of the bromination.

Synthesis Workflow Diagram

The logical flow from a common precursor to the target molecule is visualized below.

Caption: Proposed synthesis of this compound.

Reactivity and Synthetic Utility

The exceptional utility of this compound stems from the differential reactivity of its two bromine atoms.[5] This feature allows it to act as a versatile scaffold in building complex molecules.

-

C2-Bromine: The bromine atom at the 2-position is generally more labile and susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This is due to the electron-withdrawing effect of the adjacent nitrogen atom.

-

C5-Bromine: The bromine at the 5-position is less reactive, behaving more like a typical bromo-substituent on an aromatic ring. This allows for selective reaction at the C2 position while leaving the C5 position available for subsequent, often different, transformations.

This differential reactivity is a powerful tool for medicinal chemists, providing two distinct "handles" for functionalization.[5] It enables the sequential introduction of different substituents, facilitating the exploration of chemical space around the thiazole core to optimize pharmacological properties like potency and selectivity.[5]

Application in Cross-Coupling Reactions

A primary application is in palladium-catalyzed cross-coupling reactions. A researcher can selectively couple a boronic acid (Suzuki reaction) or an alkyne (Sonogashira reaction) at the C2 position under milder conditions, then perform a second coupling at the C5 position under more forcing conditions.

Caption: Stepwise functionalization via sequential Suzuki cross-coupling.

Applications in Research and Drug Development

The thiazole ring is a privileged structure in drug discovery, found in numerous approved therapeutic agents.[5][6] The 2,5-dibromothiazole scaffold, and by extension its carboxylate derivative, is a pivotal building block for synthesizing a diverse array of biologically active compounds.[5]

Its primary role is as a precursor for substituted thiazoles that are key components of various therapeutic agents, including:[5]

-

Kinase Inhibitors: Many kinase inhibitors developed for cancer therapy feature a substituted thiazole core. The ability to introduce varied substituents at the C2 and C5 positions allows for the fine-tuning of interactions within the ATP-binding pocket of target kinases.

-

GSK-3 Inhibitors: Derivatives of 2,5-dibromothiazole have been instrumental in creating inhibitors for Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in neurodegenerative conditions like Alzheimer's disease.[5]

-

Antimicrobial and Anticancer Agents: The thiazole nucleus is a core component of many compounds screened for antibacterial, antifungal, and anticancer activities.[6][7][8] The ability to readily diversify the scaffold using this compound makes it a valuable starting point for developing new agents in these areas.

While specific biological data for the title compound itself is not widely published, its value is realized in the properties of the downstream molecules it helps create. Its structure serves as a rigid core from which pharmacophoric elements can be projected in defined vectors to interact with biological targets.

Conclusion

This compound (CAS 914347-25-4) is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, characterized by a trifunctional thiazole ring, provides a robust and predictable platform for synthetic chemists. The differential reactivity of its bromine substituents is the key to its utility, allowing for controlled, sequential modifications that are essential for modern drug discovery campaigns. For researchers aiming to develop novel kinase inhibitors, neurological drugs, or antimicrobial agents, this compound represents a strategically vital starting point for building molecular complexity and biological function.

References

- BenchChem. (n.d.). The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innovation.

- Chemical-Suppliers. (n.d.). This compound | CAS 914347-25-4.

-

PubChem. (n.d.). Methyl 2-bromothiazole-4-carboxylate. Retrieved from [Link]

-

HS chemicals. (n.d.). methyl 2-bromothiazole-4-carboxylate|170235-26-4. Retrieved from [Link]

-

Chemrui. (n.d.). 3-Furoic acid|methyl furan-3-carboxylate|2,5-Dibromothiazole. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

Sources

- 1. This compound | CAS 914347-25-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 914347-25-4 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 914347-25-4 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,5-dibromothiazole-4-carboxylate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the thiazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of therapeutic applications.[1][2][3][4] This guide provides an in-depth technical analysis of Methyl 2,5-dibromothiazole-4-carboxylate, a key intermediate in the synthesis of more complex molecular architectures. Our focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its spectroscopic properties, underpinning the critical role of analytical chemistry in advancing scientific innovation.

This document moves beyond a mere recitation of data. It is crafted to provide a causal understanding of the experimental choices and data interpretation, reflecting the expertise and experience of a seasoned application scientist. Every piece of information is presented with the aim of being a self-validating system, grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule is paramount before delving into its spectroscopic characterization.

Molecular Structure:

Molecular Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 914347-25-4 | [5][6] |

| Molecular Formula | C₅H₃Br₂NO₂S | [5][6] |

| Molecular Weight | 300.96 g/mol | [6] |

| Appearance | Solid | [6] |

| SMILES | BrC1=NC(=C(S1)Br)C(=O)OC | [5] |

| InChI | InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3 | [6] |

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be simple, showing a single resonance corresponding to the methyl ester protons.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a predictable chemical environment, typically appearing in the range of 3.7-4.0 ppm. The absence of adjacent protons results in a singlet. |

The exact chemical shift can be influenced by the solvent used for analysis. The electron-withdrawing nature of the dibromothiazole ring may cause a slight downfield shift compared to a simple alkyl ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~53 | -OCH₃ | The methyl carbon of the ester group typically resonates in this region. |

| ~115 | C4-Thiazole | The carbon atom (C4) attached to the carboxyl group will be influenced by the electronegativity of the oxygen atoms and the aromatic ring. |

| ~120 | C5-Thiazole | The C5 carbon, bonded to a bromine atom, is expected to be shifted downfield due to the halogen's inductive effect. |

| ~145 | C2-Thiazole | The C2 carbon, also bonded to a bromine atom and adjacent to the nitrogen, will experience significant downfield shifting. |

| ~160 | C=O (Ester) | The carbonyl carbon of the ester group characteristically appears in the downfield region of the spectrum. |

Note: The chemical shifts for the thiazole ring carbons are estimations based on data for substituted thiazoles. The presence of two bromine atoms will have a significant deshielding effect.[7][8][9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the carbonyl group of the ester and vibrations of the thiazole ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1730-1715 | Strong | C=O stretch (Ester) | This is a characteristic and strong absorption for the carbonyl group in an ester. |

| ~1550-1450 | Medium-Strong | C=N and C=C stretching (Thiazole ring) | Aromatic and heteroaromatic rings exhibit characteristic skeletal vibrations in this region.[12][13][14] |

| ~1300-1100 | Strong | C-O stretch (Ester) | The C-O single bond stretching of the ester group typically gives a strong absorption in this fingerprint region. |

| ~800-700 | Medium-Strong | C-Br stretch | The carbon-bromine bond vibrations are expected in this lower frequency range. |

The overall spectrum will provide a clear fingerprint for the presence of the methyl ester and the brominated thiazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

| 301/303/305 | [M]⁺, [M+2]⁺, [M+4]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in a triplet of peaks with a relative intensity ratio of approximately 1:2:1. |

| 270/272/274 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway. The dibromine isotopic pattern will be retained. |

| 242/244/246 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl radical is another plausible fragmentation. |

| 192/194 | [C₄HBrNS]⁺ | Subsequent loss of a bromine atom from a fragment can occur. |

The fragmentation pattern will be a key identifier for the dibrominated nature of the compound.[15][16][17][18]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Hantzsch thiazole synthesis being a classical and effective method. This involves the condensation of an α-halocarbonyl compound with a thioamide. For the target molecule, a plausible synthetic route would involve the bromination of a pre-formed thiazole ring.

Proposed Synthetic Workflow

Proposed synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2-amino-5-bromothiazole-4-carboxylate

-

Reaction Setup: To a solution of Methyl 2-aminothiazole-4-carboxylate (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Diazotization: Dissolve Methyl 2-amino-5-bromothiazole-4-carboxylate (1 equivalent) in an aqueous solution of hydrobromic acid (HBr). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) (1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.5 equivalents) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, or until gas evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound. The presented data, while predictive in nature due to the scarcity of published experimental spectra, is grounded in established chemical principles and analysis of analogous structures. This molecule serves as a valuable building block in medicinal chemistry, and a thorough understanding of its analytical profile is crucial for its effective utilization in the synthesis of novel therapeutic agents. Future work should focus on the experimental validation of the predicted spectroscopic data and the exploration of its utility in the development of new pharmacologically active compounds.

References

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved from [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

A review on thiazole based compounds and it's pharmacological activities. (2024). Innovative Journal of Medical and Health Science. Retrieved from [Link]

- REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020). International Journal of Pharmaceutical Sciences and Research.

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. (2016). The Journal of Physical Chemistry A.

- Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxyl

- Thiazoles: iii. Infrared spectra of methylthiazoles. (1954). Journal of the Chemical Society.

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid, methyl ester - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]

- 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry.

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (2004). Asian Journal of Chemistry.

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxyl

- Regioselective synthesis of 2,5- and 4,5- disubstituted thiazoles via cyclization of methyl-2-oxo-2-(amino)

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.). ResearchGate. Retrieved from [Link]

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (2014). RSC Advances.

-

13 Carbon NMR. (n.d.). NMR Service. Retrieved from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).

-

2,5-dibromo-4-methylthiazole (C4H3Br2NS). (n.d.). PubChemLite. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

-

This compound | CAS 914347-25-4. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

1H-[1][2][3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and <sup>1</sup>H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1<i>H</i>. (2014). Journal of the Brazilian Chemical Society.

-

2,5-dibromo-4-methylthiazole. (n.d.). MySkinRecipes. Retrieved from [Link]

- 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012). Magnetic Resonance in Chemistry.

-

2-Bromo-4-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]

- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules.

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. This compound | CAS 914347-25-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

- 11. compoundchem.com [compoundchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. article.sapub.org [article.sapub.org]

- 17. asianpubs.org [asianpubs.org]

- 18. chemguide.co.uk [chemguide.co.uk]

solubility of Methyl 2,5-dibromothiazole-4-carboxylate in common solvents

An In-depth Technical Guide to the Solubility of Methyl 2,5-dibromothiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 914347-25-4), a key heterocyclic building block in synthetic and medicinal chemistry. Given the general scarcity of published, specific solubility data for this compound, this document synthesizes theoretical predictions based on its physicochemical properties with a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to facilitate reaction design, purification, and drug development workflows.

Introduction and Scientific Context

This compound is a highly functionalized thiazole derivative. The thiazole ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its diverse biological activities.[1] The presence of two bromine atoms and a methyl ester group on the thiazole core makes this compound a versatile intermediate for further chemical modifications, such as substitution and cross-coupling reactions.[1]

A fundamental understanding of a compound's solubility is a non-negotiable prerequisite for its effective application in research and development. Solubility dictates the choice of reaction media, influences reaction kinetics, is critical for developing effective crystallization and purification protocols, and is a cornerstone of formulation science for preclinical studies. This guide provides the foundational knowledge to predict and experimentally validate the solubility of this compound in a range of common laboratory solvents.

Physicochemical Profile and Solubility Prediction

The solubility of a substance is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as our primary predictive tool.[2] The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 914347-25-4 | [3] |

| Molecular Formula | C₅H₃Br₂NO₂S | [3] |

| Molecular Weight | 300.96 g/mol | |

| Physical Form | Solid | [3] |

Structural Analysis for Solubility Prediction:

-

Polar Core: The molecule contains a polar thiazole ring (with nitrogen and sulfur heteroatoms) and a polar methyl ester functional group (-COOCH₃). These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

-

Nonpolar Character: The two bulky, hydrophobic bromine atoms and the overall hydrocarbon framework contribute significantly to the molecule's nonpolar character, which will counteract its polar features.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH), limiting its ability to form strong hydrogen bonds with protic solvents like water or alcohols.

Based on this structure, we can predict that this compound will exhibit poor solubility in highly nonpolar solvents (e.g., hexane) and highly polar, protic solvents (e.g., water). Its optimal solubility is anticipated in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions without requiring hydrogen bond donation from the solute.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature (~20-25°C). These predictions are derived from its structural analysis and should be confirmed experimentally using the protocol in Section 4.

| Solvent | Polarity (Relative) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | Dominated by weak van der Waals forces; insufficient to break the crystal lattice of the polar solid. |

| Toluene | Nonpolar (Aromatic) | Slightly Soluble | Aromatic ring offers some π-π stacking potential, but polarity mismatch is significant. |

| Diethyl Ether | Slightly Polar | Sparingly Soluble | Ether oxygen can act as a hydrogen bond acceptor, but the solvent's low polarity is a limiting factor. |

| Dichloromethane (DCM) | Moderately Polar | Soluble | Good balance of polarity to interact with the thiazole and ester groups without being overly polar. |

| Ethyl Acetate | Moderately Polar | Soluble | The ester group in the solvent aligns well with the ester and thiazole functionalities of the solute. |

| Acetone | Polar Aprotic | Soluble | The strong dipole of the ketone group effectively solvates the polar regions of the molecule. |

| Tetrahydrofuran (THF) | Moderately Polar | Soluble | Cyclic ether structure provides good solvation for the polar functional groups. |

| Acetonitrile | Polar Aprotic | Soluble | Highly polar nature effectively interacts with the solute's dipole moment. |

| Methanol / Ethanol | Polar Protic | Sparingly to Slightly Soluble | The solvent's strong hydrogen bonding network is not easily disrupted by the solute, which cannot act as a hydrogen bond donor. |

| Water | Highly Polar Protic | Insoluble | The high energy cost of disrupting the water's hydrogen bonding network, combined with the solute's hydrophobic regions, leads to very poor solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | High dielectric constant and strong dipole moment make it an excellent solvent for many polar organic solids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Exceptionally strong solvating power for a wide range of polar and moderately nonpolar compounds. |

Solubility Categories: Insoluble (<1 mg/mL), Slightly Soluble (1-10 mg/mL), Sparingly Soluble (10-50 mg/mL), Soluble (>50 mg/mL), Very Soluble (>100 mg/mL).

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a reliable, small-scale method for systematically determining the solubility of this compound. The procedure is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

This compound

-

Selected solvents (as per table above)

-

Small test tubes or 1-dram vials with caps

-

Spatula

-

Vortex mixer

-

Graduated cylinders or pipettes for solvent measurement

-

Analytical balance

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Initial Solvent Addition: Add 0.2 mL of the chosen solvent to the test tube. This creates an initial concentration of 50 mg/mL.

-

Mixing and Equilibration: Cap the test tube securely and vortex the mixture vigorously for 60 seconds.[4] Allow the tube to stand at a constant ambient temperature for at least 5 minutes to observe if dissolution occurs.

-

Observation and Classification:

-

Soluble: If all the solid dissolves completely, the compound is classified as "Soluble" or "Very Soluble" at ≥50 mg/mL.

-

Insoluble/Partially Soluble: If solid remains, proceed to the next step.

-

-

Serial Dilution for Insoluble Cases:

-

Add an additional 0.8 mL of the solvent to the same tube (for a total volume of 1.0 mL). This brings the concentration to 10 mg/mL.

-

Vortex the mixture again for 60 seconds and allow it to equilibrate for 5-10 minutes.

-

Sparingly Soluble: If the solid dissolves completely, the solubility is in the range of 10-50 mg/mL.

-

Slightly Soluble: If a significant portion, but not all, of the solid dissolves, the compound is likely "Slightly Soluble."

-

Insoluble: If very little or no additional solid dissolves, the compound is classified as "Insoluble" (<10 mg/mL).[5][6]

-

-

Record Keeping: Meticulously record all observations, including the volume of solvent used and the visual outcome, for each solvent tested.

Experimental Workflow Diagram

Caption: Workflow for qualitative solubility determination.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound must be performed in accordance with established safety protocols.

-

Hazard Classification: This compound is classified as Acutely Toxic if swallowed (Category 4).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

-

Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[7][8]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is a compound of moderate polarity, with its solubility profile being a delicate balance between its polar thiazole-ester core and its hydrophobic bromine substituents. It is predicted to be most soluble in polar aprotic solvents like DMSO, DMF, Acetone, and DCM, while exhibiting poor solubility in water and nonpolar hydrocarbons. The experimental protocol detailed in this guide provides a straightforward and reliable method for researchers to empirically determine its solubility in any solvent system of interest, thereby enabling more efficient process development, purification, and formulation design.

References

- Determination of Solubility Class [Internet].

- Experiment: Solubility of Organic & Inorganic Compounds [Internet].

- This compound - CymitQuimica [Internet]. CymitQuimica.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Internet]. YouTube. 2025.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis [Internet].

- This compound 914347-25-4 - Sigma-Aldrich [Internet]. Sigma-Aldrich.

- This compound | 914347-25-4 [Internet]. ChemicalBook. 2025.

- Solubility of Organic Compounds [Internet]. 2023.

- Buy this compound | 914347-25-4 [Internet]. Smolecule. 2023.

- Safety Data Sheet [Internet]. MedchemExpress.com. 2025.

- SAFETY DATA SHEET [Internet]. Fisher Scientific. 2024.

Sources

- 1. Buy this compound | 914347-25-4 [smolecule.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

Thiazole Carboxylate Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Core in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug discovery.[3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of a carboxylate group onto the thiazole ring further enhances its utility, providing a handle for molecular modifications and influencing the pharmacokinetic profile of drug candidates.[7][8] This guide delves into the historical context of thiazole carboxylate derivatives, explores key synthetic methodologies with an emphasis on the underlying chemical principles, and discusses their significance in the development of therapeutic agents.

PART 1: The Genesis of Thiazole Chemistry: From Discovery to Foundational Syntheses

The journey into the world of thiazole chemistry began in the late 19th century. A pivotal moment was the pioneering work of Arthur Hantzsch in 1887, who reported the first synthesis of a thiazole ring.[9][10][11] This discovery laid the groundwork for the systematic exploration of this heterocyclic system and its derivatives.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole core.[12][13] The reaction involves the condensation of an α-haloketone with a thioamide.[9][10] This method's enduring popularity stems from its reliability, generally high yields, and the commercial availability of a wide range of starting materials.[13][14]

The causality behind the Hantzsch synthesis lies in a sequence of nucleophilic and cyclization reactions. The thioamide, acting as a sulfur nucleophile, initially displaces the halide from the α-haloketone. Subsequent intramolecular cyclization, driven by the nucleophilic nitrogen of the thioamide attacking the carbonyl carbon, forms a five-membered ring intermediate. Dehydration of this intermediate then leads to the aromatic thiazole ring.[15]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. media.neliti.com [media.neliti.com]

- 9. synarchive.com [synarchive.com]

- 10. Hantzschsche Thiazolsynthese – Wikipedia [de.wikipedia.org]

- 11. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

potential reactivity sites on the Methyl 2,5-dibromothiazole-4-carboxylate molecule

An In-depth Technical Guide on the Potential Reactivity Sites of Methyl 2,5-dibromothiazole-4-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay of an electron-deficient thiazole ring and the competing influences of two bromine atoms and a methyl ester group, presents a landscape of distinct reactivity sites. This guide provides an in-depth analysis of these sites, elucidating the underlying principles that dictate its chemical behavior. We will explore key transformations including nucleophilic aromatic substitution, metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and modifications of the carboxylate moiety. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative references, offering a comprehensive resource for researchers engaged in the synthesis and application of thiazole-based compounds.

Introduction to this compound

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, including approved pharmaceuticals such as the antibiotic Penicillin and the anti-cancer agent Dasatinib. The introduction of bromine atoms and a carboxylate group onto this core, as in this compound (CAS No. 54230-22-9), creates a highly functionalized and synthetically malleable intermediate.

The strategic placement of two bromine atoms at the C2 and C5 positions, flanking the sulfur and nitrogen heteroatoms respectively, renders them susceptible to a variety of displacement and coupling reactions. The methyl carboxylate at the C4 position further modulates the ring's electronics and serves as an additional handle for synthetic diversification. Understanding the chemoselectivity and regioselectivity of reactions at these distinct positions is paramount for its effective utilization in complex molecule synthesis.

Electronic Landscape and Predicted Reactivity

The reactivity of the thiazole ring is fundamentally dictated by the electronegativity of the nitrogen and sulfur atoms, which generally makes the ring electron-deficient. This effect is significantly amplified by the presence of three electron-withdrawing groups: two bromine atoms and a methyl carboxylate.

-

C2 and C5 Positions: The carbon atoms bonded to the bromine atoms are highly electrophilic. The bromine at the C2 position is generally considered more reactive towards nucleophilic attack and metal-halogen exchange due to the influence of the adjacent nitrogen atom.

-

C4 Position: The methyl carboxylate at this position can undergo typical ester transformations such as hydrolysis, amidation, or reduction.

-

Thiazole Nitrogen (N3): The lone pair of electrons on the nitrogen atom can potentially participate in reactions such as alkylation to form thiazolium salts, although the overall electron-deficient nature of the ring may temper this reactivity.

A Theoretical and Computational Guide to Methyl 2,5-dibromothiazole-4-carboxylate: Bridging Theory and Experiment

Abstract

Methyl 2,5-dibromothiazole-4-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] The presence of two bromine atoms and a methyl carboxylate group on the thiazole ring provides multiple reactive sites, making it a valuable scaffold in medicinal chemistry.[2] This in-depth technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structural, spectroscopic, and electronic properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for performing and validating theoretical calculations.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for drug design. The introduction of bromine atoms at the 2 and 5 positions, along with a methyl carboxylate at the 4 position, creates a molecule with distinct regions of electrophilicity and nucleophilicity, influencing its reactivity and potential biological targets. Understanding the precise three-dimensional structure, vibrational modes, and electronic distribution of this compound is paramount for designing novel derivatives with enhanced therapeutic efficacy.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the properties of such molecules at the atomic level. By solving the Schrödinger equation for a given molecule, we can predict its geometry, spectroscopic signatures (such as NMR and IR), and electronic characteristics (like frontier molecular orbitals). These theoretical insights, when benchmarked against experimental data, provide a powerful predictive framework for understanding and manipulating molecular behavior.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen level of theory, which encompasses the method and the basis set. For organic molecules containing second-row elements and halogens, like this compound, a careful selection is crucial for obtaining reliable results.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of computational cost and accuracy. At the heart of DFT is the concept that the energy of a molecule can be determined from its electron density. The specific implementation of this is defined by the exchange-correlation functional.

For thiazole derivatives and other heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated excellent performance in predicting molecular geometries, vibrational frequencies, and NMR chemical shifts.[3][4] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is particularly important for describing the electronic structure of systems with significant electron correlation.

Basis Sets: Describing the Electrons

The basis set is a set of mathematical functions used to represent the atomic orbitals of the electrons in the molecule. The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

A commonly used and effective basis set for molecules of this nature is the 6-311G(d,p) basis set. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a good degree of flexibility. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These polarization functions are essential for accurately describing the anisotropic nature of chemical bonds, particularly in systems with heteroatoms and halogens.

Computational Protocol: From Structure to Properties

The following section outlines a detailed, step-by-step protocol for performing theoretical calculations on this compound. This workflow is designed to be a self-validating system, where the calculated properties are compared with available experimental data to ensure the reliability of the theoretical model.

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to generate an initial 3D structure of this compound. This can be done using any standard molecular building software. In the absence of an experimental crystal structure, this initial guess will be refined through geometry optimization.

Protocol for Geometry Optimization:

-

Input the molecular structure into a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Select the DFT method: B3LYP.

-

Choose the basis set: 6-311G(d,p).

-

Initiate the geometry optimization calculation. This is an iterative process where the software systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy.

-

Verify the optimized structure. The output of the calculation will be the optimized Cartesian coordinates of the atoms. It is crucial to visually inspect the final structure to ensure it is chemically reasonable.

Step 2: Frequency Calculation and Verification of a True Minimum

A successful geometry optimization finds a stationary point on the potential energy surface. However, this could be an energy minimum (the desired stable structure) or a saddle point (a transition state). A frequency calculation is performed to distinguish between these possibilities.

Protocol for Frequency Calculation:

-

Use the optimized geometry from the previous step as the input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Analyze the output. The calculation will yield a set of vibrational frequencies.

-

All positive frequencies: The optimized structure corresponds to a true energy minimum.

-

One imaginary frequency: The structure is a transition state. In this case, the geometry needs to be perturbed along the direction of the imaginary frequency and re-optimized.

-

More than one imaginary frequency: There is a significant issue with the calculation setup or the initial structure.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 3: Simulating Spectroscopic Data